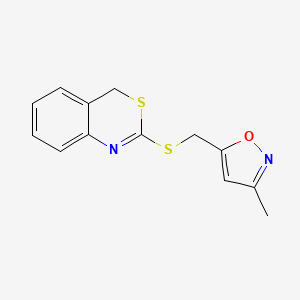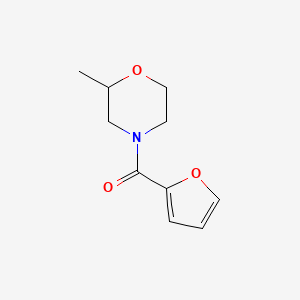
1-(4-Acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-FPM is a relatively new research chemical that has gained popularity in recent years due to its unique properties. It is a white crystalline powder that is soluble in water and alcohol. It has a molecular weight of 251.3 g/mol and a chemical formula of C14H18FNO2. 3-FPM is a potent psychostimulant that is structurally similar to amphetamines and cathinones.
作用机制
Further research is needed to determine the exact mechanism of action of 3-FPM and its effects on the CNS.
3. Safety profile: Further research is needed to determine the safety profile of 3-FPM and its potential side effects.
In conclusion, 1-(4-Acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one, also known as 3-FPM, is a synthetic compound that is used by scientists to study its effects on the CNS and its potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its therapeutic potential, mechanism of action, and safety profile.
实验室实验的优点和局限性
The advantages of using 3-FPM in lab experiments include:
1. Potent psychostimulant effects: 3-FPM produces potent psychostimulant effects that are similar to those of amphetamines. This makes it a useful tool for studying the effects of psychostimulants on the CNS.
2. Low toxicity: 3-FPM has been shown to have low toxicity in animal studies. This makes it a safer alternative to other psychostimulants such as methamphetamine.
The limitations of using 3-FPM in lab experiments include:
1. Limited research: There is limited research on the effects of 3-FPM on the CNS and its potential as a therapeutic agent.
2. Abuse potential: 3-FPM has abuse potential and may be used recreationally. This makes it difficult to control its use in lab experiments.
未来方向
There are several future directions for research on 3-FPM. Some of these include:
1. Therapeutic potential: Further research is needed to determine the therapeutic potential of 3-FPM for various neurological disorders such as depression, ADHD, and addiction.
2.
合成方法
The synthesis of 3-FPM involves the reaction of 3-fluorophenylacetone with piperazine in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, after which the product is isolated and purified by recrystallization. The purity of the final product can be determined by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-FPM is used by scientists in various fields such as pharmacology, neuroscience, and toxicology. It is primarily used to study its effects on the central nervous system (CNS) and its potential as a therapeutic agent for various neurological disorders. Some of the areas of research include:
1. Neurotransmitter release: 3-FPM has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This effect is similar to that of amphetamines and may be useful in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
2. Cognitive enhancement: 3-FPM has been shown to improve cognitive function and memory in animal studies. It may have potential as a cognitive enhancer for the treatment of cognitive impairment associated with aging and neurodegenerative diseases.
3. Addiction treatment: 3-FPM has been shown to reduce drug-seeking behavior in animal models of addiction. It may have potential as a treatment for addiction to drugs such as cocaine and methamphetamine.
属性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-12(19)17-7-9-18(10-8-17)15(20)6-5-13-3-2-4-14(16)11-13/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQMRBVSQJFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)


![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)

![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)


![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)